Improved Synthetic Yield of the Hydrochloride Salt Versus Prior Art Methods
The patented method for preparing the hydrochloride salt of 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine (Compound V) provides a yield of at least about 72% [1]. This represents a significant improvement over earlier processes described in WO2005/002577 and US 2002/0022624, which were characterized as suffering from 'low yield and high cost' [2]. The improved process also delivers the salt with a purity of at least about 97.5%, enabling its use without additional purification and thereby reducing overall manufacturing costs [1].
| Evidence Dimension | Isolation yield of hydrochloride salt |
|---|---|
| Target Compound Data | ≥72% yield |
| Comparator Or Baseline | Prior art methods (WO2005/002577, US 2002/0022624) – characterized as 'low yield' |
| Quantified Difference | Qualitative improvement from 'low yield' to ≥72% |
| Conditions | Catalytic hydrogenation of Compound IV followed by HCl salt formation in aprotic solvent (step iii of patented process) |
Why This Matters
Higher yield directly translates to lower cost of goods (COGS) for elinzanetant API manufacturing, a critical factor for procurement decisions at commercial scale.
- [1] KaNDy Therapeutics Limited. US 12,473,260 B2 - Chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of NT-814. Column 335–336: 'the hydrochloride salt of Compound V is isolated with a purity of at least about 97.5% and in a yield of at least of about 72%.' Issued Oct. 29, 2024. View Source
- [2] KaNDy Therapeutics Limited. US 12,473,260 B2 - Chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of NT-814. Column 36–38: 'these methods generally suffer from low yield and high cost.' Issued Oct. 29, 2024. View Source
